(R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid
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Overview
Description
®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid is a chiral compound that features a cyclohexane ring substituted with an acetic acid moiety and a Boc-protected N-methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid typically involves several steps:
Protection of the amine group: The N-methylamino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexane ring: The cyclohexane ring is constructed through cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Introduction of the acetic acid moiety: The acetic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of ®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the cyclohexane ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected N-methylamino group can be deprotected under physiological conditions, allowing the compound to interact with its targets. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-3-(N-Boc-Methylamino)pyrrolidine: This compound features a pyrrolidine ring instead of a cyclohexane ring, but shares the Boc-protected N-methylamino group.
N-Boc-N-methylaminoethanol: This compound has a simpler structure with an ethanol backbone, but also includes the Boc-protected N-methylamino group.
Uniqueness
®-a-(N-Boc-N-methylamino)cyclohexaneacetic acid is unique due to its combination of a cyclohexane ring and an acetic acid moiety, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of chiral compounds and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
(2R)-2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRIWKFZQIMXIP-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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